Enhanced Anti-Proliferative Potency vs. Proguanil
In the primary discovery publication, AMPK activator 2 (compound 7a) was evaluated alongside 12 other fluorine-containing proguanil derivatives and the parent compound proguanil for anti-proliferative activity across five human cancer cell lines. Compound 7a exhibited substantially lower IC₅₀ values than proguanil in all five cell lines tested [1]. This quantitative improvement in potency is directly attributable to the introduction of fluorine substitution on the proguanil scaffold, a structural feature that distinguishes AMPK activator 2 from the parent biguanide and from other AMPK activators that lack this proguanil-derived core [1].
| Evidence Dimension | Anti-proliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | Substantially lower IC₅₀ values than proguanil (specific numerical IC₅₀ values not disclosed in abstract; full data reside in Bioorg Med Chem 2020, 28(1):115204) |
| Comparator Or Baseline | Proguanil (parent biguanide without fluorine substitution) |
| Quantified Difference | Derivatives 7a, 7d, and 8e had 'much lower IC₅₀ than proguanil' in 5 human cancerous cell lines |
| Conditions | Five human cancer cell lines (including UMUC3 bladder cancer, T24 bladder cancer, A549 lung adenocarcinoma); standard MTT or similar viability assay |
Why This Matters
The significantly lower IC₅₀ values relative to proguanil across multiple cancer cell lines demonstrate that the fluorine-containing structural modification of AMPK activator 2 confers a measurable potency advantage, making it a more effective chemical probe for studying AMPK-mediated anti-proliferative effects than the unmodified parent compound.
- [1] Xiao, D., et al. (2020). Synthesis, biological evaluation and anti-proliferative mechanism of fluorine-containing proguanil derivatives. Bioorganic & Medicinal Chemistry, 28(1), 115204. View Source
